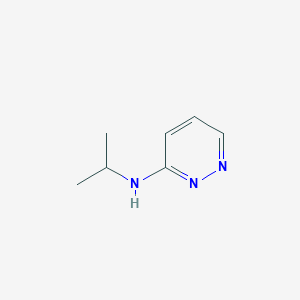

N-Isopropylpyridazin-3-amine

Description

Properties

IUPAC Name |

N-propan-2-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6(2)9-7-4-3-5-8-10-7/h3-6H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOUERBETVRQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Isopropylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for N-Isopropylpyridazin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis route detailed herein is based on established principles of nucleophilic aromatic substitution, a fundamental reaction in heterocyclic chemistry. This document offers detailed experimental protocols, quantitative data representation, and a visual workflow to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 3-halopyridazine with isopropylamine. 3-Chloropyridazine is a common and commercially available starting material for this reaction. The electron-deficient nature of the pyridazine ring facilitates the attack of a nucleophile, such as isopropylamine, leading to the displacement of the halide.

The general reaction is as follows:

3-Chloropyridazine + Isopropylamine → this compound + HCl

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which can otherwise protonate the isopropylamine, rendering it non-nucleophilic. Alternatively, an excess of isopropylamine can serve as both the nucleophile and the base. The reaction can be performed with or without a solvent, and heating is often employed to increase the reaction rate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution. This protocol is a representative procedure compiled from general methods for the amination of chloroazines.

Materials:

-

3-Chloropyridazine

-

Isopropylamine

-

Anhydrous solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dioxane)

-

Base (e.g., Triethylamine, Potassium Carbonate, or excess Isopropylamine)

-

Drying agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropyridazine (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol, 10 mL per gram of 3-chloropyridazine).

-

Addition of Reagents: To the stirred solution, add isopropylamine (2.0 to 3.0 equivalents). If not using excess isopropylamine as the base, add a non-nucleophilic base such as triethylamine (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove any inorganic salts and excess amine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

-

Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The values provided are representative and may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Starting Materials | ||

| 3-Chloropyridazine | 1.0 eq | Commercially available. |

| Isopropylamine | 2.0 - 3.0 eq | Acts as both nucleophile and base. |

| Reaction Conditions | ||

| Solvent | Ethanol, DMF, Dioxane | Anhydrous conditions are recommended. |

| Temperature | Reflux (Solvent dependent) | Typically between 80-120 °C. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |

| Product Information | ||

| Product | This compound | |

| Yield | 60 - 85% | Dependent on reaction conditions and purification. |

| Purity | >95% | After chromatographic purification. |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

In-Depth Technical Guide: Physicochemical Properties of N-Isopropylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Isopropylpyridazin-3-amine. Due to the limited availability of experimental data for this specific compound, this document also includes data for a closely related isomer and outlines detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

| Property | This compound | 6-Isopropylpyridazin-3-amine (Isomer) | Data Type |

| CAS Number | 1248509-73-0[3] | 570416-37-4[1] | Experimental |

| Molecular Formula | C₇H₁₁N₃[3] | C₇H₁₁N₃[1] | --- |

| Molecular Weight | 137.18 g/mol [3] | 137.18 g/mol [1] | Calculated |

| Melting Point | Data not available | Data not available | --- |

| Boiling Point | Data not available | Data not available | --- |

| Solubility | Data not available | Data not available | --- |

| pKa | Data not available | Data not available | --- |

| logP | Data not available | 0.7[1] | Computed (XLogP3) |

Note: The data for 6-Isopropylpyridazin-3-amine should be used with caution as positional isomers can have significantly different physicochemical properties.

Experimental Protocols

The following are detailed methodologies for the experimental determination of core physicochemical properties, adaptable for a research setting.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[4]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5][6] The tube is then tapped to ensure the sample is compact.[5][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Determination: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to determine an approximate melting range.[7] A second, more precise measurement is then made with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached.[7]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[8][9]

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[10]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8] The Thiele tube is designed to ensure uniform heating of the oil bath.

-

Determination: The Thiele tube is gently heated. Initially, a stream of air bubbles will emerge from the capillary tube. The heating is continued until a rapid and continuous stream of vapor bubbles is observed. The heat is then removed.

-

Data Recording: As the apparatus cools, the stream of bubbles will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][11]

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the solubility of a compound in water.

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/L or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[12][13][14]

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.[12] The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).[13]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[15] For a basic compound like an amine, the pKa corresponds to the pH at which half of the amine molecules are protonated.

logP Determination (HPLC Method)

The partition coefficient (logP) between octanol and water can be estimated using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18]

-

Column and Mobile Phase: A non-polar stationary phase (e.g., C18 column) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of reference compounds with known logP values are injected onto the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.

-

Sample Analysis: this compound is injected onto the column under the same conditions as the reference compounds, and its retention time is measured.

-

Calculation: The retention factor (k') for this compound is calculated from its retention time and the column dead time. The logP value is then determined by interpolating from the calibration curve.

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

Caption: Logical relationship between pH, protonation state, and aqueous solubility.

References

- 1. 6-Isopropylpyridazin-3-amine | C7H11N3 | CID 23028109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chymist.com [chymist.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. enamine.net [enamine.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide on N-Isopropylpyridazin-3-amine (CAS 1248509-73-0): An Analysis of Publicly Available Data

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of in-depth technical information regarding N-Isopropylpyridazin-3-amine (CAS number 1248509-73-0). While basic chemical and safety information is available from commercial suppliers, there is a significant lack of published research on its synthesis, biological activity, and potential applications in drug discovery and development. This guide summarizes the available information and highlights the current knowledge gap for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Commercially available data provides fundamental information about this compound. This data is crucial for laboratory handling and initial characterization.

| Property | Value | Source |

| CAS Number | 1248509-73-0 | Chemical Suppliers |

| Molecular Formula | C₇H₁₁N₃ | Chemical Suppliers |

| Molecular Weight | 137.18 g/mol | Chemical Suppliers |

| Melting Point | 60 - 63 °C | Safety Data Sheets |

| Appearance | Solid | Safety Data Sheets |

Synthesis and Methodologies

Detailed experimental protocols for the synthesis of this compound are not available in the public domain. However, general synthetic routes for related pyridazine derivatives often involve the functionalization of a pyridazine core. A hypothetical synthetic approach could involve the reaction of a suitable 3-halopyridazine with isopropylamine.

A generalized workflow for the synthesis of a substituted aminopyridazine is depicted below. It is important to note that this is a theoretical pathway and has not been experimentally validated for this compound.

Structure Elucidation of N-Isopropylpyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-Isopropylpyridazin-3-amine. Due to a scarcity of publicly available experimental data, this document focuses on predicted spectroscopic characteristics and established analytical methodologies. It serves as a foundational resource for researchers involved in the synthesis, characterization, and application of novel pyridazine derivatives. This guide covers predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, alongside a discussion of the potential biological relevance of this class of compounds, visualized through a key signaling pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound (Molecular Formula: C₇H₁₁N₃, Molecular Weight: 137.18 g/mol ). These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.60 | Doublet of Doublets | 1H | H-6 (Pyridazine ring) |

| ~ 7.35 | Doublet of Doublets | 1H | H-4 (Pyridazine ring) |

| ~ 6.70 | Doublet of Doublets | 1H | H-5 (Pyridazine ring) |

| ~ 4.80 | Broad Singlet | 1H | N-H |

| ~ 4.10 | Septet | 1H | C-H (Isopropyl) |

| ~ 1.30 | Doublet | 6H | -CH₃ (Isopropyl) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 | C-3 (Pyridazine ring) |

| ~ 149.5 | C-6 (Pyridazine ring) |

| ~ 128.0 | C-4 (Pyridazine ring) |

| ~ 115.5 | C-5 (Pyridazine ring) |

| ~ 46.0 | C-H (Isopropyl) |

| ~ 22.5 | -CH₃ (Isopropyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3350 | Medium, Sharp | N-H Stretch | Secondary Amine |

| ~ 3050 | Medium | C-H Stretch | Aromatic |

| ~ 2970, 2870 | Strong | C-H Stretch | Aliphatic (Isopropyl) |

| ~ 1600 | Strong | C=N Stretch | Pyridazine Ring |

| ~ 1580 | Strong | C=C Stretch | Pyridazine Ring |

| ~ 1450 | Medium | C-H Bend | Aliphatic (Isopropyl) |

| ~ 1250 | Medium | C-N Stretch | Aryl-Amine |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z Ratio | Predicted Ion Fragment | Notes |

| 137 | [M]⁺ | Molecular Ion |

| 122 | [M - CH₃]⁺ | Loss of a methyl group |

| 95 | [M - C₃H₆]⁺ | Loss of propene from isopropyl group |

| 80 | [C₄H₄N₂]⁺ | Pyridazine ring fragment |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

¹H NMR Acquisition :

-

Instrument : 400 MHz or higher field NMR spectrometer.[1]

-

Parameters : Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-5 seconds.[2]

-

-

¹³C NMR Acquisition :

-

Instrument : 100 MHz or higher, corresponding to the ¹H frequency.

-

Parameters : Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a short relaxation delay (e.g., 2 seconds) are typically necessary to obtain a quality spectrum in a reasonable time.[3][4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid powder directly onto the ATR crystal.[5] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.[6]

-

Acquisition :

-

Record a background spectrum of the empty sample compartment or clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place the prepared sample in the instrument's beam path.

-

Record the spectrum, typically over the mid-IR range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small quantity (~1 mg) of the sample in a volatile solvent like methanol or acetonitrile to create a stock solution of approximately 1 mg/mL. Further dilute this solution to a final concentration of about 10 µg/mL in the same solvent.[7]

-

Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) source is suitable for determining the molecular weight of polar molecules.[8]

-

Acquisition (ESI-MS) :

-

Infuse the prepared sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). High-resolution mass spectrometry can be used to confirm the elemental composition.[9]

-

Biological Context and Signaling Pathways

Pyridazin-3-amine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Analogs have been reported to interact with various cellular targets, including protein kinases.[10] Specifically, certain pyridazine compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK) pathways.[10][11] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.

Figure 1: Simplified diagram of VEGFR-2 and JNK1 signaling pathways.

Structure Elucidation Workflow

The comprehensive identification of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The logical workflow ensures unambiguous structure confirmation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. CASPRE [caspre.ca]

- 6. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. IR spectra prediction [cheminfo.org]

N-Isopropylpyridazin-3-amine and its Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent feature in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Among these, N-substituted pyridazin-3-amines and their analogs have garnered significant interest due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of N-isopropylpyridazin-3-amine analogs, offering valuable insights for researchers in the field of drug discovery.

While specific experimental data on this compound is limited in publicly accessible literature, a wealth of information exists for its structural analogs.[1] This guide consolidates this information, presenting quantitative biological data, outlining relevant experimental protocols, and visualizing key concepts to facilitate a deeper understanding of this important class of compounds.

Physicochemical and Structural Considerations

The substitution pattern on the pyridazine ring, as well as the nature of the substituent on the exocyclic amine, plays a crucial role in determining the physicochemical properties and, consequently, the biological activity of these compounds. For instance, the difference between a propyl and an isopropyl group at the 6-position of the pyridazin-3-amine core can significantly impact steric interactions within a target's binding pocket.[1] The branched nature of the isopropyl group can offer a different conformational profile compared to a linear propyl group, potentially leading to altered binding affinity and selectivity.[1]

| Property | 6-Propylpyridazin-3-amine | 6-Isopropylpyridazin-3-amine |

| Molecular Formula | C₇H₁₁N₃ | C₇H₁₁N₃[1][2] |

| Molecular Weight | 137.18 g/mol [1] | 137.18 g/mol [1][2] |

| Calculated LogP | Data not available | 0.7[1] |

| Hydrogen Bond Donors | 1[1] | 1[1] |

| Hydrogen Bond Acceptors | 3[1] | 3[1] |

| CAS Number | 13926-62-4[1] | 570416-37-4[1][2] |

Biological Activities of Pyridazin-3-amine Analogs

Pyridazin-3-amine analogs have been investigated for a range of therapeutic applications, with notable activity in the areas of oncology, inflammation, and cardiovascular disease.[3]

Anticancer and Kinase Inhibitory Activity

A significant body of research has focused on the development of pyridazin-3-amine analogs as kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers.[3] Analogs of pyridazin-3-amine have shown inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK).[3]

| Compound/Analog | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| Pyridazin-3-amine Analogs | VEGFR-2 | Varies | [3] |

| Pyridazin-3-amine Analogs | JNK1 | Varies | [3] |

| Aminophthalazine Analog (2vii) | PGE₂ Reduction in HCA-7 cells | 0.04 µM (EC₅₀) | [4] |

| Aminophthalazine Analog (2xi) | PGE₂ Reduction in HCA-7 cells | 0.42 µM (EC₅₀) | [4] |

| Aminophthalazine Analog (2xii) | PGE₂ Reduction in HCA-7 cells | 0.57 µM (EC₅₀) | [4] |

| Aminophthalazine Analog (2xiii) | PGE₂ Reduction in HCA-7 cells | 0.70 µM (EC₅₀) | [4] |

Vasorelaxant Activity

Certain pyridazin-3-one derivatives, structurally related to pyridazin-3-amines, have demonstrated potent vasorelaxant effects.[5][6] These compounds are being explored for their potential in treating cardiovascular conditions such as hypertension.[5] Their mechanism of action is thought to involve the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[5][6]

| Compound Series | Activity (EC₅₀) | Reference |

| Pyridazin-3-one derivatives (4a-l) | 0.0117–2.2680 μM | [6] |

| Pyridazin-3-one derivatives (5a-l) | 0.0025–2.9480 μM | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the reaction of a suitable chloropyridazine with isopropylamine or other amines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are also powerful tools for introducing diversity to the pyridazine core.[7][8]

General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (e.g., a chloropyridazine), the amine, a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)), a phosphine ligand (e.g., xantphos), and a base (e.g., sodium tert-butoxide) is heated in a suitable solvent (e.g., toluene) under an inert atmosphere.[7] After the reaction is complete, the product is isolated and purified using standard techniques such as extraction and chromatography.[7]

In Vitro Kinase Assay Protocol

To evaluate the kinase inhibitory activity of the synthesized compounds, an in vitro kinase assay can be performed. This typically involves incubating the kinase enzyme with its substrate and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the IC₅₀ value of the compound.

Signaling Pathways and Experimental Workflows

The biological effects of pyridazin-3-amine analogs are exerted through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action and the drug discovery process.

Caption: A diagram illustrating a hypothetical kinase signaling pathway that can be targeted by pyridazin-3-amine analogs.

Caption: A generalized workflow for the discovery and development of novel pyridazine-based therapeutic agents.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. While further research is needed to fully elucidate the therapeutic potential of the specific N-isopropyl derivative, the broader family of pyridazin-3-amine analogs has demonstrated significant promise, particularly as kinase inhibitors for the treatment of cancer and as vasorelaxants for cardiovascular diseases. The synthetic versatility of the pyridazine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel and potent drug candidates. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Isopropylpyridazin-3-amine | C7H11N3 | CID 23028109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Theoretical Structure-Activity Relationship of Pyridazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including vasorelaxant, anti-inflammatory, anticancer, and antimicrobial effects. This guide delves into the theoretical structure-activity relationships (SAR) of pyridazine derivatives, providing a comprehensive overview of the key structural modifications that influence their biological activity. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the rational design of novel and potent therapeutic agents.

Core Concepts in the Structure-Activity Relationship of Pyridazine Derivatives

The biological activity of pyridazine derivatives is intricately linked to the nature and position of substituents on the pyridazine ring. The core structure itself, with its unique electronic properties conferred by the two adjacent nitrogen atoms, provides a versatile framework for molecular interactions with various biological targets. Key aspects of the SAR of pyridazine derivatives revolve around the modulation of lipophilicity, electronic effects, and steric factors of the substituents at different positions of the pyridazine core.

A recurring theme in the SAR of pyridazine derivatives is the significant impact of substitutions at the 3, 4, 5, and 6-positions of the pyridazine or pyridazinone ring. For instance, in the context of vasorelaxant activity, the nature of the substituent at the 6-position of the pyridazinone ring has been shown to be a critical determinant of potency. Aromatic or heteroaromatic moieties at this position are often associated with enhanced activity. Similarly, for anti-inflammatory pyridazines targeting cyclooxygenase-2 (COX-2), the presence of specific pharmacophoric features, such as a sulfonamide group on a phenyl ring attached to the pyridazine core, is crucial for selective inhibition.

In the realm of anticancer agents, the substitution pattern on the pyridazine ring can influence the compound's ability to interact with various kinases and other cancer-related targets. For antimicrobial pyridazine derivatives, modifications that enhance membrane permeability and interaction with bacterial enzymes are key strategies for improving efficacy. The subsequent sections will provide a more detailed, data-driven exploration of these structure-activity relationships across different therapeutic areas.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative SAR data for various classes of pyridazine derivatives, providing a comparative overview of their biological activities.

Table 1: Vasorelaxant Activity of 3,6-Disubstituted Pyridazine Derivatives

| Compound ID | Structure | R1 | R2 | IC50 (µM) | Reference |

| 8a | 6-(4-chlorophenyl)-3-hydrazinylpyridazine | 4-chlorophenyl | Hydrazinyl | 198 | [1] |

| 11a | 3-hydrazinyl-6-(p-tolyl)pyridazine | p-tolyl | Hydrazinyl | 177 | [1] |

| Doxazosin | (Standard) | - | - | 226 | [1] |

Table 2: Anti-inflammatory (COX-2 Inhibition) Activity of Pyridazinone Derivatives

| Compound ID | Structure | R1 | R2 | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 4c | 6-(4-(methylsulfonyl)phenyl)-2-phenyl-2,3-dihydropyridazin-3-one | 4-(methylsulfonyl)phenyl | Phenyl | 0.26 | - | [2] |

| 6b | 2-(4-fluorophenyl)-6-(4-(methylsulfonyl)phenyl)-2,3-dihydropyridazin-3-one | 4-(methylsulfonyl)phenyl | 4-fluorophenyl | 0.18 | 6.33 | [2] |

| Celecoxib | (Standard) | - | - | 0.35 | - | [2] |

| Indomethacin | (Standard) | - | - | - | 0.50 | [2] |

Table 3: Anticancer Activity of Pyrazolo[3,4-c]pyridazine Derivatives against Various Cell Lines

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 4 | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | HepG-2 | 17.30 | [3] |

| 4 | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | HCT-116 | 18.38 | [3] |

| 4 | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | MCF-7 | 27.29 | [3] |

| Doxorubicin | (Standard) | HepG-2 | 6.18 | [3] |

| Doxorubicin | (Standard) | HCT-116 | 5.23 | [3] |

| Doxorubicin | (Standard) | MCF-7 | 4.17 | [3] |

Table 4: Antimicrobial Activity of Pyridazinone Derivatives

| Compound ID | Structure | Microorganism | MIC (µM) | Reference |

| 3 | 6-phenyl-4-(p-tolyl)pyridazin-3(2H)-one | S. aureus (MRSA) | 4.52 | [4] |

| 7 | 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-one | E. coli | 7.8 | [4] |

| 7 | 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-one | S. aureus (MRSA) | 7.8 | [4] |

| 7 | 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-one | S. typhimurium | 7.8 | [4] |

| 7 | 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-one | A. baumannii | 7.8 | [4] |

| 13 | 2-(4-(4-fluorophenyl)-6-oxo-6H-pyridazin-1-yl)acetic acid | A. baumannii | 3.74 | [4] |

| 13 | 2-(4-(4-fluorophenyl)-6-oxo-6H-pyridazin-1-yl)acetic acid | P. aeruginosa | 7.48 | [4] |

| Amikacin | (Standard) | - | - | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyridazine derivatives, as cited in the accompanying data tables.

Synthesis of 6-Aryl-3(2H)-pyridazinone Derivatives

This protocol describes a general method for the synthesis of 6-aryl-3(2H)-pyridazinone derivatives, which are common precursors for various biologically active compounds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate β-aroylpropionic acid (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the solution, add hydrazine hydrate (1.2 equivalents) dropwise with constant stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 6-aryl-3(2H)-pyridazinone derivative.

In Vitro Vasorelaxant Activity Assay (Isolated Rat Aortic Rings)

This protocol outlines the procedure for assessing the vasorelaxant effects of pyridazine derivatives on isolated rat thoracic aorta.

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.

-

Experimental Setup: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The upper hook is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

-

Contraction Induction: After equilibration, the rings are contracted by adding a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (1 µM) or potassium chloride (60 mM), to the organ bath.

-

Evaluation of Vasorelaxant Effect: Once a stable contraction plateau is reached, the test pyridazine derivatives are cumulatively added to the organ bath in increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Data Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of the compound that produces 50% relaxation) are calculated using appropriate software.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity and selectivity of pyridazine derivatives against COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the respective enzyme (COX-1 or COX-2), a heme cofactor, and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. The mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The activity of the COX enzyme is determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the pyridazine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, usually 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of pyridazine derivatives against various microbial strains.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.

-

Serial Dilution of Compounds: The pyridazine derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is then inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included on each plate. A standard antibiotic is also typically tested as a reference.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to the study of pyridazine derivatives.

References

- 1. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Isopropylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Isopropylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry. Due to a notable absence of published experimental data for this specific molecule, this document establishes a foundational understanding by detailing its chemical properties, proposing robust synthetic routes, and contextualizing its potential biological activity within the well-established therapeutic relevance of the pyridazin-3-amine scaffold. The guide offers detailed, actionable experimental protocols for hypothetical synthesis and biological evaluation, including kinase inhibition and cytotoxicity assays. Furthermore, it visualizes key signaling pathways—VEGFR-2 and JNK1—known to be modulated by analogous compounds, providing a theoretical framework to guide future research and drug development efforts.

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The pyridazin-3-amine core, in particular, serves as a versatile template for the development of potent kinase inhibitors. This guide focuses on a specific, yet under-researched, derivative: this compound.

While direct experimental data on this compound is not available in public-domain literature, this guide serves as a vital resource for researchers by:

-

Establishing its fundamental chemical identity.

-

Proposing detailed and plausible synthetic methodologies based on established chemical principles.

-

Discussing its potential as a kinase inhibitor by drawing parallels with structurally related, biologically active analogs.

-

Providing comprehensive protocols for its potential synthesis and biological characterization.

Chemical and Physical Properties

The formal IUPAC name for the compound is N-(propan-2-yl)pyridazin-3-amine . Its structure consists of a pyridazine ring substituted with an amino group at the 3-position, which is in turn substituted with an isopropyl group.

Table 1: Physicochemical Properties of N-(propan-2-yl)pyridazin-3-amine

| Property | Value (Computed) | Data Source |

| Molecular Formula | C₇H₁₁N₃ | PubChem |

| Molecular Weight | 137.18 g/mol | PubChem |

| IUPAC Name | N-(propan-2-yl)pyridazin-3-amine | IUPAC |

| CAS Number | 1248509-73-0 | CATO |

| Topological Polar Surface Area | 41.7 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| XLogP3 | 0.7 | PubChem |

Note: All data in Table 1 are computationally predicted and have not been experimentally verified.

Proposed Synthetic Routes and Experimental Protocols

The synthesis of this compound can be approached through several established methods for N-alkylation of heteroaromatic amines. A plausible and efficient route involves the nucleophilic substitution of a suitable precursor, such as 3-amino-6-chloropyridazine, followed by dehalogenation, or direct N-alkylation of pyridazin-3-amine.

Workflow for Proposed Synthesis

The logical flow for synthesizing the target compound can be visualized as a two-step process starting from a commercially available precursor.

Experimental Protocol: Reductive Amination and Dehalogenation

This protocol describes a two-step synthesis starting from 3-amino-6-chloropyridazine.

Step 1: Synthesis of 6-chloro-N-(propan-2-yl)pyridazin-3-amine

-

Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask, add acetone (1.5 eq).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of N-(propan-2-yl)pyridazin-3-amine

-

Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in tetrahydrofuran (THF). Add sodium hydroxide (NaOH) (5.0 eq) in water.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol%) to the mixture.

-

Hydrogenation: Stir the reaction vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 24-48 hours.

-

Filtration and Purification: After the reaction is complete (monitored by TLC/LC-MS), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final compound.

Potential Biological Activity and Data Context

While this compound itself has not been biologically characterized, the pyridazin-3-amine scaffold is a well-known pharmacophore, particularly for kinase inhibitors. Many derivatives have shown potent activity against various kinases involved in cancer cell proliferation and angiogenesis.

Anticipated Target Class: Protein Kinases

Pyridazine analogs have demonstrated inhibitory activity against key kinases such as:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

JNK1 (c-Jun N-terminal Kinase 1): A member of the MAPK family involved in cellular responses to stress, inflammation, and apoptosis.

-

CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Representative Biological Data of Related Pyridazine Analogs

To provide a quantitative context for the potential efficacy of this compound class, the following table summarizes hypothetical IC₅₀ values for a representative pyridazine derivative against various cancer cell lines, targeting specific kinases.[1]

Table 2: Hypothetical Anticancer Activity of a Representative Pyridazine Derivative

| Cell Line | Cancer Type | Target Kinase | IC₅₀ (µM) |

| MV-4-11 | Acute Myeloid Leukemia | FLT3 | 0.045 |

| MDA-MB-231 | Breast Cancer | CDK2 | 0.99 |

| T-47D | Breast Cancer | CDK2 | 0.43 |

| A549 | Lung Cancer | JNK1 | 1.25 |

| HUVEC | Endothelial Cells | VEGFR-2 | 0.15 |

Note: The data in Table 2 is illustrative for the pyridazine class and does not represent measured values for this compound.

Key Signaling Pathways

Pyridazin-3-amine analogs often exert their effects by interrupting critical intracellular signaling cascades. Below are diagrams of two such pathways, VEGFR-2 and JNK1, which are common targets for this class of inhibitors.

Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are required. The following protocols outline standard procedures for determining kinase inhibitory activity and cytotoxicity.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ADP produced from a kinase reaction, which is proportional to kinase activity.

-

Materials:

-

Kinase of interest (e.g., JNK1, VEGFR-2).

-

Kinase-specific substrate peptide.

-

ATP solution.

-

Test Compound (this compound).

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well plates.

-

-

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.

-

Add 2 µL of the kinase solution (at 2x the final concentration) to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture (at 2x final concentration).

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

-

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Human cancer cell line (e.g., MDA-MB-231).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test Compound (this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well clear flat-bottom plates.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (final DMSO concentration ≤ 0.1%).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

-

Conclusion

This compound represents an unexplored molecule within a therapeutically significant chemical class. While experimental data remains absent, this guide provides the necessary theoretical and practical framework for its synthesis and evaluation. The proposed synthetic routes are robust, and the outlined biological assays are industry-standard methods for characterizing potential kinase inhibitors. By targeting pathways like VEGFR-2 and JNK1, this compound, and its future analogs, hold potential for development as novel anticancer agents. The information presented herein is intended to catalyze further investigation into this promising area of medicinal chemistry.

References

An In-depth Technical Guide on N-Isopropylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document presents its known physicochemical properties and offers a framework for its potential synthesis and biological evaluation based on established knowledge of related pyridazine analogs.

Physicochemical Properties

This compound is a small molecule with the chemical formula C7H11N3.[1] Its core structure consists of a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with an isopropylamino group. The precise physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profile.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C7H11N3 | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 1248509-73-0 | [1] |

A comprehensive search of scientific literature and chemical databases indicates a notable absence of published biological activity data for this compound.[2] However, the pyridazin-3-amine scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer and cardiovascular effects.[3] To provide context for potential research directions, the following table summarizes representative biological data for other pyridazin-3-amine analogs.

Table 2: Representative Biological Activity of Selected Pyridazine Analogs

| Compound/Analog | Target/Assay | Activity (IC50/EC50) | Reference Context |

| Pyridazin-3-amine Analog A | VEGFR-2 Kinase | Data not available | Analogs are known to inhibit VEGFR-2 signaling.[3] |

| Pyridazin-3-amine Analog B | JNK1 Kinase | Data not available | JNK1 is another common target for this class of compounds.[3] |

| Substituted Pyridazin-3(2H)-one | Vasorelaxation | Data not available | Pyridazin-3-one derivatives have shown vasorelaxant activity.[4] |

| Aminopyridazine Derivative | Anticancer (MCF-7) | Data not available | Various aminopyridine and aminopyridazine derivatives show cytotoxic effects on cancer cell lines.[5] |

Experimental Protocols

Given the lack of specific published methods for this compound, the following section provides detailed, representative protocols for the synthesis and biological evaluation of pyridazine derivatives, adapted from established methodologies for similar compounds.[4][6]

Hypothetical Synthesis of a Pyridazin-3-amine Derivative

This protocol outlines a potential multi-step synthesis for a pyridazin-3-amine scaffold.

Step 1: Synthesis of a 6-substituted-pyridazin-3(2H)-one intermediate

-

To a solution of a suitable ketoacid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the residue into ice-cold water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield the pyridazin-3(2H)-one intermediate.

Step 2: Chlorination of the Pyridazin-3(2H)-one

-

Suspend the dried pyridazin-3(2H)-one intermediate (1 equivalent) in phosphorus oxychloride (POCl3) (5-10 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-chloropyridazine derivative.

Step 3: Amination to Yield the Final Product

-

In a sealed vessel, dissolve the 3-chloropyridazine derivative (1 equivalent) and isopropylamine (3-5 equivalents) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Heat the mixture at 100-150°C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the target this compound.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase, a common target for pyridazine derivatives.[3]

-

Reagents and Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure :

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, the substrate peptide, and the test compound dilution to the assay buffer.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.

-

-

Data Analysis :

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Hypothetical Experimental Workflow

The synthesis of this compound can be visualized as a sequential process starting from a ketoacid precursor. This workflow diagram illustrates the key transformations.

Caption: A potential synthetic pathway for this compound.

Potential Mechanism of Action: Kinase Inhibition

Pyridazine derivatives frequently function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer. The diagram below illustrates a generic kinase signaling cascade that could be targeted by a pyridazine-based inhibitor.

Caption: A hypothetical kinase signaling pathway targeted by pyridazine inhibitors.

References

- 1. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Biological Activity of Pyridazine Structures for Researchers, Scientists, and Drug Development Professionals.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it a versatile scaffold for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the diverse biological activities of pyridazine core structures, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Pyridazine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and cell cycle regulation.[2]

Quantitative Anticancer Activity of Pyridazine Derivatives

The following tables summarize the in vitro anticancer activity of selected pyridazine derivatives against various human cancer cell lines. The data is presented as IC50 (50% inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM) or nanomolar (nM) concentrations.

Table 1: Anticancer Activity of Pyridazinone Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | Cell Line Origin | IC50 / GI50 | Reference |

| 2h | 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | SR | Leukemia | < 0.1 µM | [3] |

| NCI-H522 | Non-Small Cell Lung | < 0.1 µM | [3] | ||

| CCRF-CEM | Leukemia | < 1.0 µM | [3] | ||

| HCT-116 | Colon | < 1.0 µM | [3] | ||

| 11m | 3,6-disubstituted pyridazine | T-47D | Breast Cancer | 0.43 ± 0.01 µM | [4] |

| MDA-MB-231 | Breast Cancer | 0.99 ± 0.03 µM | [4] | ||

| 4e | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamide | MCF-7 | Breast Cancer | 1 - 10 µM | [5][6] |

| 4f | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamide | SK-MEL-28 | Melanoma | 1 - 10 µM | [5][6] |

| Fluzoparib (30) | Pyridazin-3(2H)-one derivative | - | Ovarian, Breast, Gastric Cancer | 1.46 nM | [7] |

| Talazoparib (32) | Pyridazin-3(2H)-one derivative | - | Breast, Prostate Cancer | 0.0002 µM | [7] |

| E-7016 (33) | Pyridazin-3(2H)-one derivative | - | Melanoma | 0.04 µM | [7] |

| IX(a-c) | Pyridazinone-based congeners | - | - | 60.70–1800 nM (VEGFR-2) | [8] |

| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative | HepG2 | Liver Cancer | 2.71 ± 0.15 µM | [9] |

| MCF-7 | Breast Cancer | 1.77 ± 0.10 µM | [9] | ||

| 5e | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative | MCF-7 | Breast Cancer | 1.39 ± 0.08 µM | [9] |

Table 2: Anticancer Activity of Fused Pyridazine Derivatives

| Compound ID | Core Structure | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |

| 63 | Pyrido[2,3-d]pyrimidine | PC-3 | Prostate | 1.54 | [10] |

| A-549 | Lung | 3.36 | [10] | ||

| 64 | Triazolopyridopyrimidine | PC-3 | Prostate | 0.36 | [10] |

| A-549 | Lung | 0.41 | [10] | ||

| 115 | Pyrido[2,3-d]pyrimidine | - | - | 6.5 (DHFR inhibition) | [10] |

| 8 | Imidazopyridine-quinoline hybrid | HeLa | Cervical | 0.34 | [11] |

| MDA-MB-231 | Breast | 0.32 | [11] | ||

| 12 | Imidazopyridine-quinoline hybrid | MDA-MB-231 | Breast | 0.29 | [11] |

| 13 | Imidazopyridine-carbazole hybrid | HCT-15 | Colon | 0.30 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Test compound (pyridazine derivative)

-

Control drug (e.g., 5-Fluorouracil)

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ to 1.5 x 10⁵ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test pyridazine derivatives and a reference drug in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, typically DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: VEGFR-2 in Angiogenesis

Many pyridazine-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]

Quantitative Anti-inflammatory Activity of Pyridazine Derivatives

Table 3: COX-2 Inhibitory Activity of Pyridazine Derivatives

| Compound ID | Core Structure | COX-2 IC50 | Selectivity Index (SI) | Reference |

| 6b | Pyridazine | 0.18 µM | 6.33 | [13] |

| 4c | Pyridazine | 0.26 µM | - | [13] |

| 3g | Pyridazinone | 43.84 nM | 11.51 | [14][15] |

| 6a | Pyridazinthione | 53.01 nM | - | [14][15] |

| 30b | Pyridazine | 0.04 µM | - | [12] |

| 85b,c | Pyridazine | 0.04 µM | - | [12] |

| 62a | 2,6-disubstituted pyridazinone | 17.45 nM | - | [12] |

| 63a | 2,6-disubstituted pyridazinone | 16.76 nM | - | [12] |

| 5f | Pyrazole-pyridazine hybrid | 1.50 µM | 9.56 | [16] |

| 6f | Pyrazole-pyridazine hybrid | 1.15 µM | 8.31 | [16] |

| Celecoxib | Reference Drug | 0.35 µM / 73.53 nM | 37.03 / 11.78 | [13][14][15] |

| Indomethacin | Reference Drug | 739.2 nM | 0.50 | [13][14] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic acid (substrate)

-

Test compounds (pyridazine derivatives)

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

96-well plate

-

UV-visible spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add the test compounds or reference inhibitors at various concentrations to the wells. Include a control well with the solvent for 100% enzyme activity.

-

Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570-590 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation, and its modulation is a target for anti-inflammatory drugs.

Cardiovascular Activity

Pyridazinone derivatives have shown significant promise as cardiovascular agents, particularly as vasodilators.[7]

Quantitative Cardiovascular Activity of Pyridazine Derivatives

Table 4: Vasodilator Activity of Pyridazinone Derivatives

| Compound ID | Substitution Pattern | EC50 (µM) | Reference |

| 4f | Pyridazin-3-one tethered thiosemicarbazide | 0.0136 | [17] |

| 4h | Pyridazin-3-one tethered thiosemicarbazide | 0.0117 | [17] |

| 5d | Cyclized pyridazin-3-one | 0.0053 | [17] |

| 5e | Cyclized pyridazin-3-one | 0.0025 | [17] |

| 5 | 6-phenyl-3-pyridazinone derivative (acid) | 0.339 | [7][18][19] |

| 4 | 6-phenyl-3-pyridazinone derivative (ester) | 1.225 | [7][18][19] |

| 10c | 4-methoxyphenylhydrazide derivative | 1.204 | [7][18][19] |

| 9 | 2-substituted pyridazinone | 0.051 (IC50) | [7] |

| 10 | N,O-dibenzyl pyridazinone | 35.3 (IC50) | [7] |

| 19 | 6-fluoroarylpyridazinone | 0.250 (IC50) | [7] |

| 28 | 2-phenyl-3,6-pyridazinedione | 22 nM (PDE-5 IC50) | [7] |

| Hydralazine | Reference Drug | 18.210 | [7][18][19] |

| Nitroglycerin | Reference Drug | 0.1824 | [17] |

Experimental Protocol: Vasodilation Assay Using Isolated Rat Thoracic Aortic Rings

This ex vivo method assesses the vasorelaxant properties of compounds.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution

-

Phenylephrine (vasoconstrictor)

-

Test compounds (pyridazine derivatives)

-

Reference vasodilator (e.g., Hydralazine)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues.

-

Ring Preparation: Cut the aorta into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Contraction: Induce a sustained contraction in the aortic rings by adding phenylephrine (1 µM).

-

Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.

-

Data Recording: Record the relaxation responses using an isometric force transducer.

-

Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Calculate the EC50 value from the concentration-response curve.

Logical Workflow: Vasodilator Drug Discovery

Antimicrobial Activity

Pyridazine derivatives have also been identified as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][20]

Quantitative Antimicrobial Activity of Pyridazine Derivatives

Table 5: Antimicrobial Activity (MIC) of Pyridazine Derivatives

| Compound ID | Core Structure | Microorganism | MIC (µg/mL) | Reference |

| Chloro derivatives | Pyridazine | E. coli | 0.892 - 3.744 | [20][21] |

| P. aeruginosa | 0.892 - 3.744 | [20][21] | ||

| S. marcescens | 0.892 - 3.744 | [20][21] | ||

| 10h | Pyridazinone-based diarylurea | S. aureus | 16 | [8] |

| 8g | Pyridazinone-based diarylurea | C. albicans | 16 | [8] |

| 7 | Pyridazinone | S. aureus (MRSA) | 3.74 - 8.92 (µM) | [22] |

| P. aeruginosa | 3.74 - 8.92 (µM) | [22] | ||

| 13 | Pyridazinone | A. baumannii | 3.74 - 8.92 (µM) | [22] |

| IX(a-c) | Pyridazinone-based congeners | S. aureus | 0.5 - 128 | [8] |

| MRSA | 0.5 - 128 | [8] | ||

| 4i | Pyrazolo[3,4-c]pyridazine | Gram-positive & Gram-negative bacteria | - (Significant activity) | [23] |

| 4g | Pyrazolo[3,4-c]pyridazine | Fungi | - (Potential activity) | [23] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Test compounds (pyridazine derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Positive control antibiotic/antifungal

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway: p38 MAPK in Fungal Stress Response